N-(3,5-dimethylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide derivatives have been found to exhibit significant antifungal properties. A study by Bardiot et al. (2015) on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as effective fungicidal agents against Candida species, demonstrating broad antifungal activity against various fungi, including molds and dermatophytes (Bardiot et al., 2015).
Antimicrobial Properties
Research indicates that these acetamide derivatives possess antimicrobial properties. Gul et al. (2017) synthesized a series of acetamides and found them to be active against various microbial species (Gul et al., 2017).
Structural Studies and Crystallography
These compounds are also of interest in structural chemistry. Karmakar et al. (2007) examined the structural aspects of similar amide-containing derivatives, revealing insights into their crystalline and gel formation properties (Karmakar et al., 2007).
Chemical Synthesis and Optimization
Research has also focused on the synthesis and optimization of these compounds. Skladchikov et al. (2013) studied the synthesis of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, a related compound, and explored its chemical properties (Skladchikov et al., 2013).
Transamination and Molecular Structure
Dyachenko et al. (2012) investigated the transamination of cyanothioacetamide with morpholine, leading to the formation of compounds with similar structures, thereby contributing to the understanding of molecular and crystal structures (Dyachenko et al., 2012).
Molecular Docking and Drug Development
Almutairi et al. (2018) conducted molecular docking studies on similar acetamide derivatives, contributing to antimicrobial drug development (Almutairi et al., 2018).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-17-11-18(2)13-19(12-17)25-23(28)16-31-22-14-27(21-6-4-3-5-20(21)22)15-24(29)26-7-9-30-10-8-26/h3-6,11-14H,7-10,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQYZXZUFYFBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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